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Compound of Interest

Compound Name:
3-Bromo-2-chloro-6-

fluorobenzaldehyde

Cat. No.: B1372945 Get Quote

An In-depth Technical Guide to 3-Bromo-2-chloro-6-fluorobenzaldehyde (CAS: 1114809-11-

8)

Foreword
In the landscape of modern medicinal and materials chemistry, the strategic value of poly-

functionalized aromatic building blocks cannot be overstated. These intermediates serve as

critical linchpins in the synthesis of complex molecular architectures. 3-Bromo-2-chloro-6-
fluorobenzaldehyde stands out as a particularly compelling scaffold. Its unique arrangement

of three distinct halogens, each with differential reactivity, alongside a versatile aldehyde

handle, offers chemists a powerful tool for controlled, sequential molecular elaboration. This

guide provides an in-depth analysis of its properties, plausible synthetic strategies, and core

applications, designed for researchers and developers seeking to leverage its unique chemical

personality.

Core Molecular Profile and Physicochemical
Properties
3-Bromo-2-chloro-6-fluorobenzaldehyde is a solid organic compound characterized by a

benzene ring substituted with bromo, chloro, and fluoro groups, in addition to an aldehyde

functional group. This substitution pattern is key to its utility, providing multiple, orthogonally

reactive sites for synthetic transformations.
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Caption: Chemical structure of 3-Bromo-2-chloro-6-fluorobenzaldehyde.

The key physicochemical and computational parameters are summarized below, providing a

snapshot of the molecule's characteristics relevant to experimental design.

Property Value Source

CAS Number 1114809-11-8 [1][2][3]

Molecular Formula C₇H₃BrClFO [1][2][4]

Molecular Weight 237.45 g/mol [1][5]

Physical Form Solid

SMILES O=CC1=C(F)C=CC(Br)=C1Cl [1]

InChI Key
ADFWZYGIWHXERD-

UHFFFAOYSA-N

Topological Polar Surface Area 17.07 Å² [1]

LogP (calculated) 3.0541 [1]

Storage Conditions Inert atmosphere, 2-8°C [2][4]

Hazard Assessment and Safe Handling Protocols
As with any halogenated aromatic compound, a rigorous adherence to safety protocols is

paramount. 3-Bromo-2-chloro-6-fluorobenzaldehyde is classified as hazardous and requires

careful handling to mitigate risks.

GHS Classification:

Pictogram: GHS07 (Exclamation Mark)

Signal Word: Warning[6]
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Hazard Code Statement

H302 Harmful if swallowed

H315 Causes skin irritation[6]

H319 Causes serious eye irritation[6]

H335 May cause respiratory irritation[6]

Self-Validating Laboratory Protocol for Safe Handling:
This protocol is designed to ensure user safety through procedural checks and engineering

controls.

Pre-Handling Verification:

Confirm the availability and functionality of a certified chemical fume hood.

Check that the safety shower and eyewash station are unobstructed and have been

recently tested.

Assemble all required Personal Protective Equipment (PPE) before retrieving the

chemical.

Required Personal Protective Equipment (PPE):

Gloves: Wear chemical-impermeable gloves (e.g., Nitrile).

Eye Protection: Use safety glasses with side shields or chemical splash goggles.[7]

Lab Coat: A standard laboratory coat is mandatory.

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume

hood, a NIOSH-approved respirator is required.

Experimental Procedure:
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Step 3.1: Chemical Dispensing: All weighing and transfers of the solid compound must be

performed within a chemical fume hood to prevent inhalation of dust.[6][7] Use non-

sparking tools.[6][7]

Step 3.2: Reaction Setup: Conduct all reactions in a well-ventilated fume hood. Ensure

reaction vessels are securely clamped.

Step 3.3: Post-Handling: Thoroughly wash hands and any exposed skin after handling.[8]

Contaminated clothing must be removed and washed before reuse.[6][7]

Storage & Disposal:

Storage: Store the container tightly closed in a dry, cool, and well-ventilated area,

preferably in a refrigerator rated for chemical storage (2-8°C).[2][4][7]

Disposal: Dispose of waste materials and empty containers in accordance with local,

state, and federal regulations at an approved waste disposal facility.[7][8]

The Synthetic Landscape: A Retrosynthetic
Perspective
While specific, peer-reviewed synthetic preparations for CAS 1114809-11-8 are not readily

available in public literature, its structure allows for a logical retrosynthetic analysis based on

established organohalogen chemistry. The primary challenge lies in the controlled,

regioselective introduction of three different halogens and the aldehyde group.

A plausible synthetic strategy would involve the sequential halogenation and formylation of a

simpler aromatic precursor. The directing effects of existing substituents are critical in

determining the feasibility and outcome of each step.
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Plausible Retrosynthetic Workflow

3-Bromo-2-chloro-6-fluorobenzaldehyde
(Target Molecule)

2-Bromo-1-chloro-5-fluorobenzene

Formylation
(e.g., Vilsmeier-Haack or

Ortho-lithiation/Formylation)

4-Bromo-3-fluorotoluene

Chlorination
(e.g., Cl2, Lewis Acid)

3-Fluorotoluene
(Starting Material)

Bromination
(e.g., Br2, FeBr3)

Click to download full resolution via product page

Caption: A plausible retrosynthetic pathway for the target compound.

Expert Insight: Causality in Synthetic Choices
Choice of Starting Material: Beginning with a simple, commercially available precursor like 3-

fluorotoluene is cost-effective. The fluorine atom is the most difficult to introduce selectively

and is best incorporated from the start.

Bromination Step: The methyl group is an ortho-, para-director. Bromination of 3-

fluorotoluene would likely yield a mixture of isomers, with 4-bromo-3-fluorotoluene being a

key product. This step would necessitate a purification protocol (e.g., distillation or

chromatography) to isolate the desired intermediate.
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Chlorination Step: The subsequent electrophilic chlorination would be directed by the existing

substituents. The precise regiochemical outcome would need experimental validation, as the

activating methyl group and deactivating halogens compete in their directing effects.

Formylation Strategy: The final introduction of the aldehyde group is the most critical step.

Ortho-lithiation: A powerful strategy would be a directed ortho-metalation. A strong base

like n-butyllithium could selectively deprotonate the position between the fluorine and

chlorine atoms due to the directing and acidifying effects of the halogens. Quenching this

lithiated species with an electrophilic formylating agent like N,N-dimethylformamide (DMF)

would yield the target aldehyde. This method offers high regioselectivity, making it a

superior choice for this specific substitution pattern.

Vilsmeier-Haack Reaction: This is another classic method for formylating electron-rich

aromatic rings, though it may be less effective here due to the deactivating nature of the

halogens.

Reactivity Profile and Strategic Applications
The synthetic value of 3-Bromo-2-chloro-6-fluorobenzaldehyde lies in the distinct reactivity

of its functional groups, which can be addressed selectively under different reaction conditions.

This allows for its use as a versatile scaffold in building complex molecules.

Reactivity and Transformation Map

Aldehyde Chemistry C-Br Cross-Coupling

3-Bromo-2-chloro-6-fluorobenzaldehyde

Reductive Amination
(R-NH2, NaBH3CN)

Wittig Olefination
(Ph3P=CHR)

Oxime Formation
(NH2OH)

Suzuki Coupling
(Ar-B(OH)2, Pd cat.)

Buchwald-Hartwig
(R-NH2, Pd cat.)

Sonogashira Coupling
(Alkyne, Pd/Cu cat.)

Amines Alkenes Oximes Biaryls Arylamines Arylalkynes
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Caption: Key reactive sites and potential synthetic transformations.

Field-Proven Insights on Reactivity:
Aldehyde Group: This is a primary site for nucleophilic attack. It readily undergoes reactions

like reductive amination to form secondary or tertiary amines, Wittig reactions to form

alkenes, and condensation reactions to form imines or oximes. The availability of a

commercial oxime derivative highlights this reactivity.[9] These transformations are

fundamental in drug discovery for introducing diverse side chains.

Carbon-Bromine Bond: The C-Br bond is the most reactive site for transition-metal-catalyzed

cross-coupling reactions. Its bond dissociation energy is lower than that of C-Cl and C-F,

allowing for selective oxidative addition with palladium catalysts. This makes it the ideal

handle for Suzuki, Sonogashira, Heck, or Buchwald-Hartwig aminations to build C-C or C-N

bonds, respectively. This selective reactivity is a cornerstone of modern synthetic strategy.

Carbon-Chlorine and Carbon-Fluorine Bonds: These bonds are significantly stronger and

less reactive in typical palladium-catalyzed couplings. They generally remain intact during

reactions at the C-Br site, providing latent functionality for later-stage, more forcing

transformations if needed. The C-F bond, in particular, is often incorporated into final drug

candidates to modulate metabolic stability and binding affinity.

This differential reactivity allows for a two-stage synthetic approach: first, modify the aldehyde;

second, perform a cross-coupling at the C-Br position. This logical, stepwise construction is

highly valued in the synthesis of pharmaceutical intermediates and agrochemicals.[10][11]

Analytical Characterization: Expected
Spectroscopic Signatures
While specific analytical data for this compound must be confirmed via a Certificate of Analysis

(COA) from the supplier, its structure allows for the prediction of key spectroscopic features.[12]
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Technique Expected Features

¹H NMR

Aldehyde Proton (CHO): A singlet peak

expected around δ 9.5-10.5 ppm. Aromatic

Protons (Ar-H): Two doublets in the aromatic

region (δ 7.0-8.5 ppm), showing coupling

patterns consistent with their positions relative

to each other and to the fluorine atom (H-F

coupling).

¹³C NMR

Carbonyl Carbon (C=O): A signal in the

downfield region, typically δ 185-195 ppm.

Aromatic Carbons (Ar-C): Six distinct signals in

the δ 110-165 ppm range. The carbons attached

to halogens will show characteristic large C-F

and smaller C-Cl/C-Br couplings.

Mass Spec. (MS)

Molecular Ion (M⁺): A complex isotopic cluster

for the molecular ion peak due to the presence

of bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine

(³⁵Cl/³⁷Cl in ~3:1 ratio). This provides definitive

confirmation of the elemental composition.

Fragmentation: A prominent peak corresponding

to the loss of the aldehyde proton (M-1) or the

entire formyl group (M-29) is expected.

Infrared (IR)

C=O Stretch: A strong, sharp absorption band

around 1690-1715 cm⁻¹ characteristic of an

aromatic aldehyde. C-H Stretch (Aldehyde): Two

weak bands often visible around 2820 cm⁻¹ and

2720 cm⁻¹. C-X Stretches: Absorptions

corresponding to C-F, C-Cl, and C-Br bonds in

the fingerprint region (<1200 cm⁻¹).

Conclusion
3-Bromo-2-chloro-6-fluorobenzaldehyde (CAS: 1114809-11-8) is more than just a chemical

intermediate; it is a strategic tool for molecular design. Its value is rooted in the predictable and
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orthogonal reactivity of its functional groups. For researchers in drug discovery and materials

science, this compound offers a robust platform for generating novel structures with high

efficiency and control. The ability to perform chemistry at the aldehyde handle, followed by

selective cross-coupling at the C-Br bond, while preserving the C-Cl and C-F bonds for

downstream modulation or as stable structural elements, is a significant tactical advantage. As

the demand for complex, precisely substituted molecules grows, the utility of such well-defined

building blocks will only increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemscene.com [chemscene.com]

2. 1114809-11-8|3-Bromo-2-chloro-6-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

3. chemwhat.com [chemwhat.com]

4. achmem.com [achmem.com]

5. chemscene.com [chemscene.com]

6. echemi.com [echemi.com]

7. echemi.com [echemi.com]

8. fishersci.com [fishersci.com]

9. aobchem.com [aobchem.com]

10. lookchem.com [lookchem.com]

11. nbinno.com [nbinno.com]

12. 3-BROMO-2-CHLORO-6-FLUOROBENZALDEHYDE(1114809-11-8) 1H NMR
[m.chemicalbook.com]

To cite this document: BenchChem. [3-Bromo-2-chloro-6-fluorobenzaldehyde CAS number
1114809-11-8]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1372945#3-bromo-2-chloro-6-fluorobenzaldehyde-
cas-number-1114809-11-8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1372945?utm_src=pdf-custom-synthesis
https://www.chemscene.com/cs-w006390.html
https://www.bldpharm.com/products/1114809-11-8.html
https://www.chemwhat.com/3-bromo-2-chloro-6-fluorobenzaldehyde-cas-1114809-11-8/
https://achmem.com/products/cat-no-amcs052049
https://www.chemscene.com/product/886615-30-1.html
https://www.echemi.com/produce/pr231129102464-3-bromo-6-chloro-2-fluorobenzaldehyde.html
https://www.echemi.com/sds/3-bromo-6-chloro-2-fluorobenzaldehyde-pd180727126559.html
https://www.fishersci.com/store/msds?partNumber=AAH6468914&productDescription=2-BRMO-6-FLROBENZALDEHYDE+25G&vendorId=VN00024248&countryCode=US&language=en
https://www.aobchem.com/e-3-bromo-2-chloro-6-fluorobenzaldehyde-oxime-91003.html
https://www.lookchem.com/404.htm
https://www.nbinno.com/article/other-organic-chemicals/the-role-of-2-bromo-4-fluorobenzaldehyde-in-modern-drug-discovery-cs
https://m.chemicalbook.com/SpectrumEN_1114809-11-8_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_1114809-11-8_1HNMR.htm
https://www.benchchem.com/product/b1372945#3-bromo-2-chloro-6-fluorobenzaldehyde-cas-number-1114809-11-8
https://www.benchchem.com/product/b1372945#3-bromo-2-chloro-6-fluorobenzaldehyde-cas-number-1114809-11-8
https://www.benchchem.com/product/b1372945#3-bromo-2-chloro-6-fluorobenzaldehyde-cas-number-1114809-11-8
https://www.benchchem.com/product/b1372945#3-bromo-2-chloro-6-fluorobenzaldehyde-cas-number-1114809-11-8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1372945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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